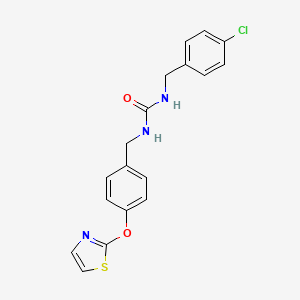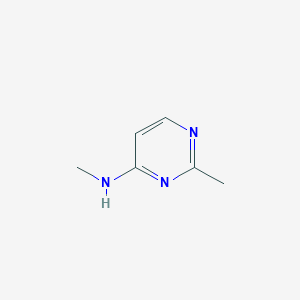
N,2-dimethylpyrimidin-4-amine
Übersicht
Beschreibung
“N,2-dimethylpyrimidin-4-amine” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name N,2-dimethyl-4-pyrimidinamine . This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .
Synthesis Analysis
The synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) has been reported . These ILs have been used as efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3, (H,7,8,9) . The InChI key is QNTYSDDFYFIVME-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” based ionic liquids have been used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 80-81°C .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
N,2-dimethylpyrimidin-4-amine derivatives exhibit antifungal properties. A study synthesized various dimethylpyrimidin-derivatives and tested their effectiveness against fungi like Aspergillus terreus and Aspergillus niger. These compounds, particularly one designated as compound number (2), demonstrated notable antifungal activity, suggesting their potential as antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
This compound derivatives have also been explored for their antiangiogenic effects. A silico study examined several synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine. These compounds were assessed for their binding affinity with VEGFR-2 kinase, a critical target in antiangiogenic therapy. The results indicated that these derivatives, particularly one compound, exhibited significant binding energy and theoretical effectiveness as antiangiogenic agents (Jafar & Hussein, 2021).
DNA Interaction Studies
This compound derivatives have been studied for their interaction with DNA. One such study evaluated the interaction of two phleomycin amplifiers, including a derivative of N,N-dimethylpyrimidin-2-amine, with DNA. The study found that these compounds intercalate with DNA, affecting its structure and properties. This interaction is crucial for understanding the compounds' biological amplification activity, especially in the context of anticancer drug development (Strekowski et al., 1986).
Chemical Synthesis and Structural Analysis
There is significant research focused on the chemical synthesis and structural analysis of this compound derivatives. Studies have explored various synthetic pathways, such as the transformation of enaminouracil to create substituted pyrimidines, and examined their crystal structures (Hamama et al., 2012). Another study synthesized and analyzed the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the intricate molecular arrangements and interactions within these compounds (Repich et al., 2017).
Other Applications
The diversity of this compound derivatives extends to various other applications. These include their use in glycomic analysis (Chen et al., 2018), reactions with cyanamides (Shestakov et al., 2006), and investigations into fluorescence binding with bovine serum albumin (Meng et al., 2012).
Wirkmechanismus
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Safety and Hazards
“N,2-dimethylpyrimidin-4-amine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYSDDFYFIVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33643-90-2 | |
| Record name | N,2-dimethylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide](/img/structure/B2818227.png)
![Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate](/img/structure/B2818228.png)
![2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818229.png)

![9-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818231.png)
![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2818232.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2818235.png)
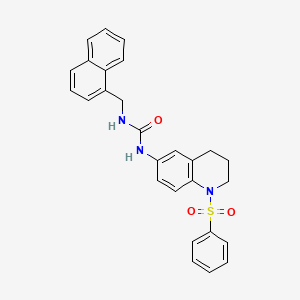

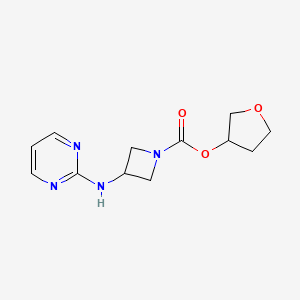
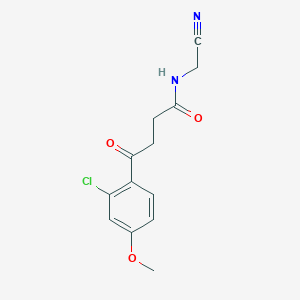
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2818249.png)
